molecular formula C16H16N2O4S B11123597 Ethyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate

Ethyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B11123597
M. Wt: 332.4 g/mol
InChI Key: OSJNTALGUIRSOM-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate: is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes benzamido, carbamoyl, and ester functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with a cyanoacetamide in the presence of elemental sulfur.

    Introduction of Functional Groups: The benzamido and carbamoyl groups are introduced through nucleophilic substitution reactions. For instance, benzoyl chloride can react with an amine to form the benzamido group.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzoyl chloride, amines, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties. It can serve as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzamido and carbamoyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Ethyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-benzamido-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate: Similar structure but with a dimethylcarbamoyl group instead of a carbamoyl group, which may affect its reactivity and biological activity.

    Methyl 2-benzamido-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate: Contains a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

    Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate: Features an amino group instead of a benzamido group, potentially altering its biological interactions and applications.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-3-22-16(21)11-9(2)12(13(17)19)23-15(11)18-14(20)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,17,19)(H,18,20)

InChI Key

OSJNTALGUIRSOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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